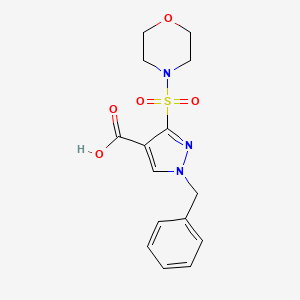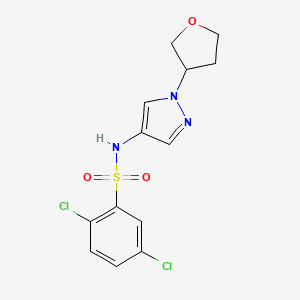
2-Fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Trifluoroacetic acid (TFA), a component of the compound, is an organofluorine compound and a structural analogue of acetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . It is a colorless liquid with a vinegar-like odor .Chemical Reactions Analysis
Trifluoroacetic acid is a versatile reagent used in various chemical reactions. It serves as a silyl catalyst when derivatizing carbohydrates, a reagent for purifying large peptides, an ion pair reagent, and an LC mobile phase additive .Physical And Chemical Properties Analysis
Trifluoroacetic acid is a colorless liquid with a pungent, vinegar-like odor. It has a density of 1.489 g/cm³ at 20 °C, a melting point of -15.4 °C, and a boiling point of 72.4 °C . It is miscible in water and has an acidity (pKa) of 0.52 .Aplicaciones Científicas De Investigación
Distribution and Exposure Pathways
Environmental Presence : Studies have documented the widespread presence of PFASs in various environments and populations, indicating global exposure. For instance, perfluorinated chemicals have been detected in the blood of residents in Catalonia, Spain, with concentrations varying by gender and age, underscoring the ubiquitous nature of these substances (Ericson et al., 2007).
Indoor and Outdoor Sources : Research has identified indoor environments as significant exposure sources for PFASs, with higher levels found in indoor dust compared to outdoor settings. This indicates the role of consumer products and building materials in human exposure (Wang et al., 2021).
Health Implications
Toxicological Effects : The toxicity and health effects of PFASs have been a focus of research, with studies examining outcomes such as cholesterol levels, immune responses, and associations with diseases. For example, an investigation found correlations between PFAS exposure and changes in serum biomarkers, including HDL cholesterol and circulating microRNAs, in workers of a fluorochemical plant (Wang et al., 2012).
Exposure-Related Behaviors : Behaviors such as the consumption of fast food packaged in coated cardboard containers have been linked to higher levels of PFASs in individuals, highlighting the importance of lifestyle factors in exposure risk assessment (Boronow et al., 2019).
Emerging Concerns
Unknown Precursors and New PFASs : The detection of novel fluorinated surfactants in firefighters suggests the presence of previously unreported chemicals in the environment, raising concerns about the comprehensive understanding of PFAS exposure and its health implications (Rotander et al., 2015).
Human Placental Transfer : Research on the maternal-fetal transfer of PFAS precursors underscores the potential for prenatal exposure, indicating that these substances can cross the placental barrier and impact fetal development (Yang et al., 2016).
Safety and Hazards
Trifluoroacetic acid is considered hazardous. It is harmful if inhaled and causes severe skin burns and eye damage. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective clothing and eye/face protection .
Mecanismo De Acción
Target of action
The compound “2-Fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid” belongs to the class of fluorinated pyridines and pyrrolidines . Fluorinated pyridines are known to have interesting and unusual physical, chemical, and biological properties . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases
Mode of action
Fluoropyridines and pyrrolidines are known to interact with various biological targets due to their unique chemical properties .
Biochemical pathways
Without specific information on the compound “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Fluoropyridines and pyrrolidines are known to be involved in a variety of biological processes .
Result of action
Compounds in the fluoropyridine and pyrrolidine classes are known to have a variety of biological effects .
Propiedades
IUPAC Name |
2-fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2C2HF3O2/c10-9-2-1-7(6-12-9)8-3-4-11-5-8;2*3-2(4,5)1(6)7/h1-2,6,8,11H,3-5H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNMHCCZIOUJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=C(C=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F7N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2616522.png)
![3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616524.png)
![(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2616527.png)

![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2616531.png)

![4-(Dimethylamino)-1-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}pyridin-1-ium diiodide](/img/structure/B2616533.png)

![(E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2616536.png)
![(2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616538.png)



